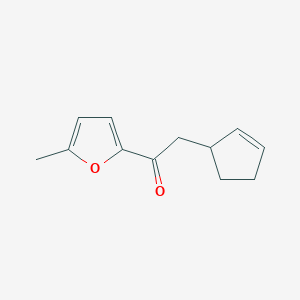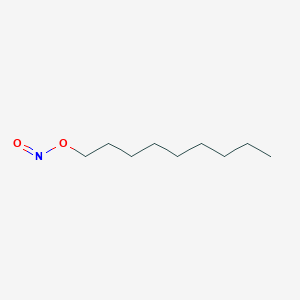
Nonyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl nitrite can be synthesized through the esterification of nonyl alcohol with nitric acid. The reaction typically involves the following steps:
Reactants: Nonyl alcohol (C₉H₁₉OH) and concentrated nitric acid (HNO₃).
Catalyst: Sulfuric acid (H₂SO₄) is often used as a catalyst to facilitate the reaction.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent decomposition of the reactants and products. The mixture is usually heated to around 50-60°C.
Procedure: Nonyl alcohol is slowly added to a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is stirred continuously to ensure complete esterification. After the reaction is complete, the product is separated and purified through distillation.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Nonyl nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nonanoic acid and nitrogen dioxide.
Reduction: Reduction of this compound can yield nonylamine and water.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.
Major Products:
Oxidation: Nonanoic acid (C₉H₁₈O₂) and nitrogen dioxide (NO₂).
Reduction: Nonylamine (C₉H₂₀N) and water (H₂O).
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Nonyl nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitrate esters and nitro compounds.
Biology: this compound is studied for its potential biological effects, including its role as a nitric oxide donor. Nitric oxide is a signaling molecule involved in various physiological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in cardiovascular diseases where nitric oxide donors are used to manage conditions like angina.
Industry: this compound is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Mechanism of Action
Nonyl nitrite can be compared with other nitrate esters such as:
Amyl nitrite: Used as a vasodilator in the treatment of angina. It has a shorter alkyl chain compared to this compound.
Isosorbide dinitrate: Another nitrate ester used in medicine for its vasodilatory effects. It has a different molecular structure but similar pharmacological action.
Nitroglycerin: Widely used in the treatment of angina and heart failure. It has multiple nitrate groups and a more complex structure.
Uniqueness of this compound: this compound’s longer alkyl chain compared to other nitrate esters may influence its pharmacokinetics and pharmacodynamics, potentially offering different therapeutic benefits or applications.
Comparison with Similar Compounds
- Amyl nitrite
- Isosorbide dinitrate
- Nitroglycerin
- Pentaerythritol tetranitrate
Properties
IUPAC Name |
nonyl nitrite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9-12-10-11/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLUKHFGBSKWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCON=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564484 |
Source


|
| Record name | Nonyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192699-41-5 |
Source


|
| Record name | Nonyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

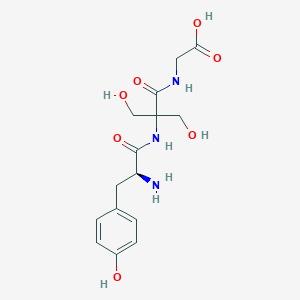

![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)
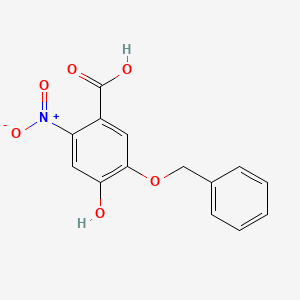
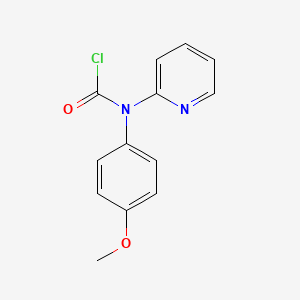
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
